molecular formula C13H17NO B1330854 2'-(1-Piperidinyl)acetophenone CAS No. 39911-06-3

2'-(1-Piperidinyl)acetophenone

Cat. No.: B1330854
CAS No.: 39911-06-3
M. Wt: 203.28 g/mol
InChI Key: VDRKZEDBPNTPBU-UHFFFAOYSA-N
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Description

2'-(1-Piperidinyl)acetophenone, also known as 2-Phenyl-1-(piperidin-1-yl)ethanone, is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2'-(1-Piperidinyl)acetophenone typically involves the reaction of 2’-fluoroacetophenone with piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2'-(1-Piperidinyl)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2'-(1-Piperidinyl)acetophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2'-(1-Piperidinyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2'-(1-Piperidinyl)acetophenone can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKZEDBPNTPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292634
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39911-06-3
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39911-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: The research paper mentions that 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives can undergo reactions with mercury(II)-EDTA. What are the major products formed, and how does the substitution at the piperidine ring affect the reaction outcome?

A1: When reacting with mercury(II)-EDTA, 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives primarily yield three product types: trans-benzoquinolizidones, quinolinones, and lactams []. The reaction proceeds through a cyclic iminium ion intermediate, formed by the oxidation of the piperidine ring. This intermediate then reacts with the acetophenone moiety in different ways, leading to the observed product diversity.

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